molecular formula C12H21NO5 B13388135 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-amine

3-(2,2-Dimethyl-1,3-dioxolan-4-yl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-amine

Cat. No.: B13388135
M. Wt: 259.30 g/mol
InChI Key: SHQAHGPRANRAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose is a chemically modified derivative of glucose. This compound is notable for its unique structure, which includes an amino group and two isopropylidene groups that protect the hydroxyl groups on the glucose molecule. It has significant pharmaceutical potential and is used in various drug formulations for managing conditions such as diabetes, cancer, and viral infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose typically involves the protection of the hydroxyl groups on glucose using isopropylidene groupsThe reaction conditions often include the use of acidic or basic catalysts to facilitate the protection and deprotection steps .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include imines, oximes, and various substituted derivatives that can be further utilized in pharmaceutical applications .

Scientific Research Applications

3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral synthon in organic synthesis.

    Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: It is incorporated into drug formulations for treating diabetes, cancer, and viral infections due to its bioactive properties.

    Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This can lead to changes in metabolic pathways, inhibition of viral replication, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: A similar compound without the amino group, used as a starting material for various syntheses.

    3-O-derivatives of 1,25,6-di-O-isopropylidene-alpha-D-glucofuranose: These derivatives have different functional groups at the 3-position and exhibit varying pharmacological activities.

Uniqueness

The presence of the amino group in 3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose makes it unique compared to its analogs. This functional group enhances its reactivity and allows for the formation of a wide range of derivatives with potential therapeutic applications.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine

InChI

InChI=1S/C12H21NO5/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10H,5,13H2,1-4H3

InChI Key

SHQAHGPRANRAGI-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.